Versicolorone

Description

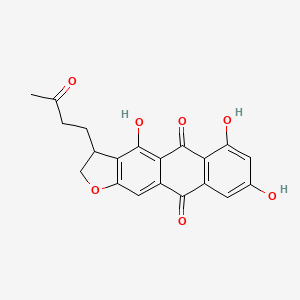

Structure

2D Structure

3D Structure

Properties

CAS No. |

84062-31-7 |

|---|---|

Molecular Formula |

C20H16O7 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

4,6,8-trihydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |

InChI |

InChI=1S/C20H16O7/c1-8(21)2-3-9-7-27-14-6-12-17(19(25)15(9)14)20(26)16-11(18(12)24)4-10(22)5-13(16)23/h4-6,9,22-23,25H,2-3,7H2,1H3 |

InChI Key |

XDLBESHDJXFECS-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC1COC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |

Canonical SMILES |

CC(=O)CCC1COC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Producer Organisms of Versicolorone

Fungal Genera and Species Implicated in Versicolorone Production

This compound is a naturally occurring anthraquinone (B42736) metabolite. Scientific research has identified its production primarily by fungi belonging to the genus Aspergillus.

The most prominent producer of this compound is Aspergillus versicolor. This species, first described in 1903, is the source from which this compound was originally isolated. wikipedia.orgdocumentsdelivered.com Aspergillus versicolor is a highly resilient and ubiquitous filamentous fungus, found in a wide array of environments globally. wikipedia.org Its common habitats include soil, decaying plant matter, marine environments, and various food products such as spices, cereals, and nuts. wikipedia.orgblogspot.com It is also one of the most common indoor molds, frequently isolated from dust and water-damaged building materials. wikipedia.org

While A. versicolor is the principal known source, research into related compounds provides context. For instance, a mutant strain of Aspergillus parasiticus, a species known for producing aflatoxins, has been shown to accumulate versicolorin (B1264617) A, a closely related anthraquinone. rutgers.edu This suggests that the biosynthetic pathways for these compounds are present in other species within the Aspergillus genus, although this compound production itself is most documented in A. versicolor.

Interactive Data Table: Fungal Producers of this compound and Related Compounds

| Fungal Species | Compound Produced | Genus | Reference |

|---|---|---|---|

| Aspergillus versicolor | This compound | Aspergillus | wikipedia.orgdocumentsdelivered.com |

| Aspergillus parasiticus | Versicolorin A | Aspergillus | rutgers.edu |

Environmental and Cultivation Factors Influencing this compound Accumulation

The production of secondary metabolites like this compound by fungi is significantly influenced by a combination of environmental and cultivation conditions. While research specifically detailing the optimal conditions for this compound accumulation is limited, the growth characteristics of Aspergillus versicolor and studies on the production of analogous compounds offer substantial insights.

Environmental Factors: Aspergillus versicolor is noted for its ability to thrive under a wide range of environmental conditions. wikipedia.org This adaptability contributes to its widespread presence. Key environmental parameters include:

Temperature: The optimal growth temperature for A. versicolor is between 22 and 26 °C. However, the fungus can tolerate a broad temperature range, from 4 °C to 40 °C. wikipedia.org

Water Activity and Humidity: This species is xerophilic, meaning it can grow in environments with low water availability. It is frequently found in damp indoor spaces and buildings with humidity and ventilation problems, indicating that moisture is a critical factor for its proliferation. wikipedia.orgblogspot.com

Cultivation Factors: Laboratory and industrial production of fungal metabolites are dependent on the precise control of cultivation parameters. Studies on the production of versicolorins (B158010) by Aspergillus parasiticus have identified specific nutritional factors that dramatically affect yield, which are likely to be relevant for this compound production in A. versicolor.

Trace Elements: The presence or absence of certain trace metals can be critical. For the production of versicolorin, the omission of zinc from the culture medium completely halted the synthesis of the compounds. Conversely, the omission of manganese was found to be slightly stimulating to production. rutgers.edu

Nitrogen Sources: The type of nitrogen source available to the fungus has a profound impact on metabolite yield. In studies with A. parasiticus, substituting ammonium (B1175870) sulfate (B86663) with corn steep liquor or ammonium nitrate (B79036) resulted in a four- to five-fold increase in versicolorin production. rutgers.edu

Carbon Sources: The choice of carbon source is fundamental for fungal growth and metabolism. For many related fungi, specific carbohydrates like dextrin (B1630399) or fructose (B13574) have been shown to be optimal for mycelial growth. nih.govjabonline.in

pH: Fungal growth and metabolite production are often sensitive to the pH of the medium. A. versicolor has been observed to grow favorably within a pH range of 4 to 6. nih.gov

Interactive Data Table: Factors Influencing Fungal Growth and Metabolite Production

| Factor | Condition | Effect on A. versicolor / Related Metabolites | Reference |

|---|---|---|---|

| Temperature | Optimal: 22-26 °C | Promotes optimal mycelial growth. | wikipedia.org |

| Range: 4-40 °C | Allows for growth in diverse climates. | wikipedia.org | |

| Water | High Humidity / Dampness | Favors proliferation in indoor environments. | blogspot.com |

| Trace Elements | Omission of Zinc | Halted production of versicolorins in A. parasiticus. | rutgers.edu |

| Omission of Manganese | Slightly stimulated versicolorin production. | rutgers.edu | |

| Nitrogen Source | Corn steep liquor, NH₄NO₃ | Significantly increased versicolorin yields. | rutgers.edu |

| pH | Range: 4-6 | Favorable for mycelial growth. | nih.gov |

Elucidation of the Versicolorone Biosynthetic Pathway

Overview of Polyketide Biosynthesis Leading to Versicolorone

The biosynthesis of this compound, like many fungal secondary metabolites, originates from the polyketide pathway acs.orgmdpi.com. This process involves the iterative condensation of acetate (B1210297) units, typically initiated by a starter unit, often derived from hexanoic acid, and extended by malonyl-CoA units. These reactions are catalyzed by large, multi-domain enzymes known as polyketide synthases (PKSs) mdpi.commdpi.comasm.org. The PKS machinery assembles a linear polyketide chain, which then undergoes cyclization, reduction, oxidation, and other modifications to form the characteristic anthraquinone (B42736) core structure found in this compound and its related metabolites asm.orgnih.govasm.org. The initial product of this polyketide assembly is often norsolorinic acid anthrone (B1665570) (NAA), which is then converted to norsolorinic acid (NA) and subsequently to a series of anthraquinone intermediates such as averufin (B1665840) (AVF) nih.govasm.orgmdpi.com. This compound is positioned within this metabolic cascade, arising from earlier anthraquinone precursors nih.govmdpi.com.

Identification of Precursor Molecules to this compound

The direct precursors to this compound are primarily derived from the anthraquinone pathway. Research has identified averufin (AVF) as a key intermediate that is sequentially transformed into hydroxythis compound (B1196034) (HVN) and then into this compound nih.govmdpi.com. Specifically, the conversion of averufin to hydroxythis compound involves cytochrome P450 monooxygenase CypX (also known as AflV) and the gene avfA (or aflI), which encodes a presumed flavin-dependent oxidoreductase mdpi.com. Hydroxythis compound is then further processed to yield this compound mdpi.comresearchgate.net. Other identified intermediates in the broader pathway leading to this compound include oxoaverantin (OAVN) and 6-deoxyversicolorin A mdpi.com.

Key Enzymatic Transformations in this compound Formation

The formation of this compound from its precursors involves a series of enzymatic reactions, including those catalyzed by polyketide synthases, oxidoreductases, and potentially other modifying enzymes.

Polyketide Synthase (PKS) Catalysis in this compound Pathway

The foundational step in this compound biosynthesis is the initial assembly of the polyketide backbone. This process is carried out by Type I polyketide synthases (T1PKS) asm.orgnih.gov. In the context of aflatoxin biosynthesis, which shares many early steps with pathways leading to this compound, the pksA gene encodes a PKS responsible for synthesizing the initial polyketide chain mdpi.comasm.org. This PKS, along with fatty acid synthases (FAS), is crucial for creating the carbon skeleton that will eventually be cyclized and modified to form the anthraquinone structure of this compound mdpi.comasm.org.

Oxidoreductase Activities Involved in this compound Metabolism

Oxidoreductases play a critical role in the transformations leading to and from this compound.

Conversion of Averufin to Hydroxythis compound: The conversion of averufin to hydroxythis compound is catalyzed by the cytochrome P450 monooxygenase CypX (cypX, also known as aflV) and the gene avfA (aflI), which encodes a flavin-dependent oxidoreductase mdpi.com. CypX is thought to initiate the reaction by abstracting a hydride from the 2'-carbon of averufin, facilitating a rearrangement mdpi.com.

Conversion of Hydroxythis compound to this compound: The transformation of hydroxythis compound (HVN) to this compound (VONE) is a key step. This conversion is catalyzed by the MoxY enzyme, a type I Baeyer–Villiger monooxygenase (BVMO) frontiersin.orgfrontiersin.orgresearchgate.net. In the absence of functional MoxY, both HVN and this compound accumulate frontiersin.orgfrontiersin.orgresearchgate.net.

Reductive Steps: A separate metabolic grid involves this compound, where it can be reduced to 1'-hydroxythis compound. This reaction, along with others in the grid (e.g., versiconal (B1263273) hemiacetal acetate to versiconol (B1264608) acetate, and versiconal to versiconol), is catalyzed by a reductase encoded by the vrdA gene qmul.ac.ukgenome.jpnih.govresearchgate.net. This reductase, vrdA, is not located within the aflatoxin gene cluster and is not essential for aflatoxin biosynthesis but participates in the conversion of several intermediates nih.gov. The systematic name for this reductase is versiconol-acetate:NADP+ oxidoreductase (EC 1.1.1.353) qmul.ac.ukgenome.jp.

Methyltransferase Activities Related to this compound Derivatives

While direct methylation of this compound itself is not extensively detailed in the provided literature, methyltransferase enzymes are crucial in the broader aflatoxin biosynthesis pathway, particularly in the conversion of sterigmatocystin (B1681140) (ST) to O-methylsterigmatocystin (OMST) nih.govresearchgate.net. These enzymes, such as O-methyltransferase I (encoded by dmtA or omtB) and O-methyltransferase A (encoded by aflP or omtA), are involved in adding methyl groups to hydroxyl functionalities on intermediate molecules, which are later steps in the pathway to aflatoxins nih.govresearchgate.net. The gene aflJ (also known as aflS) has a partial methyltransferase domain and is thought to play a regulatory role, interacting with other regulatory proteins like LaeA mdpi.com.

Other Modifying Enzymes in this compound Biosynthesis

Beyond PKSs and oxidoreductases, other enzymes contribute to the metabolic network involving this compound.

Esterases: Esterases, such as the one encoded by the estA gene (aflJ), catalyze the conversion of versiconal hemiacetal acetate (VHA) to versiconal (VHOH/VAL) and versiconol acetate (VOAc) to versiconol (VOH) mdpi.comnih.govresearchgate.netscribd.com. These reactions are part of a metabolic grid that includes this compound mdpi.comnih.govscribd.com.

Cyclases: Enzymes like versicolorin (B1264617) B synthase (VBS), encoded by the vbs gene, are involved in cyclization reactions, such as the conversion of versiconal (VHOH) to versicolorin B (VERB) mdpi.comnih.gov.

Genetic Organization of the this compound Biosynthetic Cluster

The genes involved in the biosynthesis of this compound, along with those for aflatoxin production, are organized into a contiguous cluster on the fungal genome. This cluster, typically spanning around 70-82 kilobases (kb), contains approximately 25 genes in species like Aspergillus parasiticus and Aspergillus flavus nih.govresearchgate.net. The arrangement of these genes is conserved across different Aspergillus species, suggesting strong selective pressure to maintain this organization, likely due to functional relationships between the genes and their products in the pathway researchgate.net. Within this cluster, genes are generally transcribed in a specific direction, and the density of genes is notable, with roughly one gene every 2.8 kb of DNA nih.gov. The cluster includes genes encoding key enzymes for secondary metabolite production, as well as genes for sugar utilization at its distal end, indicating a functional link between these processes researchgate.net. Notably, the cluster is often found in a subtelomeric region of a chromosome researchgate.net.

Gene Identification and Annotation within the Cluster

The identification and annotation of genes within the this compound biosynthetic cluster have been crucial for understanding the step-by-step production of this compound and related aflatoxins. Genes are often named based on the substrate they convert or their enzymatic function. For instance, genes involved in the pathway include nor-1 (B64425) (norsolorinic acid), avnA (averantin), avfA (averufin), and ver-1 (versicolorin A) nih.gov. Other identified genes include pksA (polyketide synthase) and aflR, a key regulatory gene encoding a sequence-specific DNA-binding protein asm.org. The cluster also contains genes for fatty acid synthase subunits (FASα and FASβ) and polyketide synthase (PKS), which are substantial in size, with PKS being approximately 6.6 kb nih.gov. The vrdA gene, encoding a reductase involved in converting hydroxythis compound to this compound, has been identified but does not show homology to regions within the main aflatoxin gene cluster, suggesting it may reside outside this primary locus ebi.ac.ukebi.ac.uk.

Table 1: Key Genes in the this compound Biosynthetic Pathway

| Gene Name | Encoded Enzyme/Function | Role in Pathway | Notes |

| pksA | Polyketide Synthase | Early steps of pathway | Homologous to Aspergillus nidulanswA gene asm.org |

| nor-1 | Norsolorinic acid | Intermediate conversion | Named after substrate nih.gov |

| avnA | Averantin | Intermediate conversion | Named after substrate nih.gov |

| avfA | Averufin | Intermediate conversion | Named after substrate nih.gov |

| ver-1 | Versicolorin A | Intermediate conversion | Homologous to melanin (B1238610) biosynthesis gene nih.govresearchgate.net |

| aflR | Pathway-specific regulator | Transcriptional activation | Zinc-finger DNA-binding protein asm.orgnih.gov |

| vrdA | Reductase | Hydroxythis compound to this compound conversion | Located outside the main cluster ebi.ac.ukebi.ac.uk |

Promoter and Regulatory Element Analysis

The expression of genes within the this compound biosynthetic cluster is tightly regulated, involving specific promoter regions and associated regulatory elements. Promoters are DNA sequences that initiate transcription by binding RNA polymerase and transcription factors addgene.org. In fungi, secondary metabolite gene clusters are often regulated by pathway-specific transcription factors that bind to promoter regions of the structural genes nih.govnih.gov. For instance, the aflR gene encodes a transcription factor that binds to the promoters of various aflatoxin pathway biosynthesis genes in Aspergillus parasiticus, thereby activating their transcription asm.orgnih.gov. Analysis of these promoter regions is critical for understanding how gene expression is controlled, allowing for the fine-tuning of this compound production. Regulatory elements within these promoters can include binding sites for transcription activators and repressors, responding to various internal and external signals wikipedia.orgmdpi.com.

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to complex regulatory mechanisms operating at both transcriptional and post-transcriptional levels. Transcriptional regulation governs the rate at which genes are converted into RNA wikipedia.org. In Aspergillus, the aflR gene acts as a master regulator, activating the transcription of most structural genes in the aflatoxin cluster nih.gov. Other regulatory genes, such as aflS (also known as aflJ), which is divergently transcribed adjacent to aflR, also play a role in transcriptional regulation nih.gov. Additionally, global regulators like laeA and veA influence aflatoxin biosynthesis, suggesting a multi-layered control system nih.gov.

Compound List:

this compound

Aflatoxins

Norsolorinic acid (NOR)

Averantin (AVN)

Averufin (AVF)

Versicolorin A (VERA)

Versicolorin B (VERB)

Sterigmatocystin (ST)

Dihydrosterigmatocystin (DHST)

Hydroxythis compound (HVN)

Versiconal hemiacetal acetate (VHA)

Versiconal (VHOH/VAL)

Versiconol acetate (VOAc)

Versiconol (VOH)

O-methylsterigmatocystin (OMST)

Dihydro-O-methylsterigmatocystin (DHOMST)

Aspertoxin

Aflatoxin B1 (AFB1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin M1 (AFM1)

Aflatoxin M2 (AFM2)

Aflatoxin GM1 (AFGM1)

Aflatoxin GM2 (AFGM2)

Violaceol I

Violaceol II

Diorcinol

Cotteslosins A and B

Cottoquinazoline A

Role of Versicolorone As a Biosynthetic Intermediate

Versicolorone's Position in the Sterigmatocystin (B1681140) Biosynthetic Pathway

Sterigmatocystin (STC) is a mycotoxin that serves as a direct precursor to aflatoxins (AFs) in certain fungal species, notably Aspergillus species mdpi.commdpi.comwikipedia.org. The biosynthesis of STC and aflatoxins is closely intertwined, sharing a common pathway and a series of analogous intermediates mdpi.commdpi.commdpi.com. This compound (VONE) is recognized as an intermediate within the broader aflatoxin biosynthetic pathway asm.orggenome.jpscite.ai. While the precise step-by-step role of VONE prior to the formation of sterigmatocystin is not extensively detailed in the available literature, it participates in the shared metabolic network that ultimately yields aflatoxins mdpi.commdpi.comwikipedia.org. This network includes intermediates such as Averufin (B1665840) (AVR), Hydroxythis compound (B1196034) (HVN), Versicolorin (B1264617) B (VERB), and Versicolorin A (VERA), which are upstream of STC researchgate.net. VONE's involvement is understood within the context of a complex metabolic grid that connects these early-to-mid pathway intermediates to the final aflatoxin products mdpi.comasm.orgscite.aiebi.ac.uk.

This compound's Position in the Aflatoxin Biosynthetic Pathway

This compound (VONE) is a key intermediate in the biosynthesis of aflatoxins, which are produced by fungi such as Aspergillus flavus and Aspergillus parasiticus mdpi.comasm.orggenome.jpscite.aisemanticscholar.orgresearchgate.net. The production of aflatoxins involves a complex series of enzymatic reactions and a sophisticated metabolic grid mdpi.comasm.orgscite.aiebi.ac.uk.

VONE is synthesized from Hydroxythis compound (HVN) through a reaction catalyzed by the VHA reductase enzyme asm.orgebi.ac.uk. Following its formation, VONE is further processed and converted into Versicolorol (VOROL) via an NADPH-dependent reaction asm.orgscite.ai. The sequence of key intermediates in this part of the aflatoxin pathway generally proceeds as follows: ... → Hydroxythis compound (HVN) → this compound (VONE) → Versicolorol (VOROL) → ... asm.orgscite.airesearchgate.net.

Metabolic Flux and Pathway Branching Points Involving this compound

This compound (VONE) plays a crucial role within the intricate metabolic grid that characterizes the intermediate stages of aflatoxin biosynthesis mdpi.comasm.orgscite.aiebi.ac.uk. This grid, which operates between early pathway intermediates like Averufin (AVR) and later precursors such as Versicolorin B (VERB), involves dynamic interconversions among metabolites such as HVN, VONE, VHA, and VOAc mdpi.comasm.orgscite.aiebi.ac.uk.

The enzymes responsible for these conversions, such as VHA reductase, catalyze multiple reactions within this grid, including the formation of VONE from HVN and the subsequent conversion of VONE to Versicolorol (VOROL) asm.orgscite.aiebi.ac.uk. The interconnected nature of these intermediates and the presence of multiple enzymatic conversion points suggest that this compound is situated at a critical juncture for regulating metabolic flux. This positioning allows for potential pathway branching or the establishment of regulatory nodes that can direct the flow of carbon and energy towards the synthesis of aflatoxins mdpi.comresearchgate.net.

Table 1: Key Conversions Involving this compound in Aflatoxin Biosynthesis

| Precursor | Product | Enzyme/Reaction Type | Source(s) |

| Hydroxythis compound (HVN) | This compound (VONE) | VHA reductase (dehydrogenation) asm.orgebi.ac.uk. This reaction is part of a metabolic grid involving HVN, VONE, VHA, and VOAc mdpi.comasm.orgscite.aiebi.ac.uk. | asm.orgebi.ac.uk |

| This compound (VONE) | Versicolorol (VOROL) | NADPH-dependent reaction (hydrogenation) asm.orgscite.ai. This conversion is part of the metabolic network, with VONE being an intermediate that leads to VOROL asm.orgscite.airesearchgate.net. | asm.orgscite.ai |

| Hydroxythis compound (HVN) | Versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) | Cytosol monooxygenase asm.org or Baeyer-Villiger monooxygenase (MoxY) mdpi.comsemanticscholar.org. This conversion is a key step in the main pathway leading towards aflatoxins asm.orgebi.ac.uk. | mdpi.comasm.orgsemanticscholar.org |

| Versiconal hemiacetal acetate (VHA) | Versiconol (B1264608) acetate (VOAc) | VHA reductase asm.orgebi.ac.uk. This reaction is part of the same metabolic grid as the HVN to VONE conversion asm.orgebi.ac.uk. | asm.orgebi.ac.uk |

Compound List:

Aflatoxin B1 (AFB1)

Aflatoxin G1 (AFG1)

Averufin (AVR)

Hydroxythis compound (HVN)

Oxoaverantin (OAVN)

Sterigmatocystin (STC)

Versicolorin A (VERA)

Versicolorin B (VERB)

Versiconal hemiacetal acetate (VHA)

Versiconol acetate (VOAc)

Versicolorol (VOROL)

this compound (VONE)

Chemical Synthesis and Analogues of Versicolorone in Research

Total Chemical Synthesis Methodologies for Versicolorone

This compound is recognized as a natural product, first isolated from the fungus Aspergillus versicolor nih.gov. While the total chemical synthesis of complex natural products is a significant area of organic chemistry research, enabling access to compounds for biological evaluation and derivatization u-tokyo.ac.jp, rice.edu, stanford.edu, specific published methodologies detailing the total synthesis of this compound itself were not prominently found within the reviewed search results.

The field of total synthesis often drives the development of novel synthetic strategies and reactions, applicable to a wide range of complex molecules u-tokyo.ac.jp, rice.edu. Researchers engaged in total synthesis aim to construct intricate molecular architectures with high precision, which is essential for providing pure material for biochemical and pharmacological studies u-tokyo.ac.jp. The challenge and importance of synthesizing such natural products underscore the need for advanced chemical methodologies.

Synthetic Approaches to this compound Analogs and Derivatives for Research

The synthesis of analogues and derivatives of natural products is a fundamental strategy in chemical research, particularly for establishing Structure-Activity Relationships (SAR) mdpi.com, researchgate.net, drugdesign.org, biorxiv.org, nih.gov, researchgate.net, frontiersin.org. SAR studies are vital for understanding how specific structural features of a molecule influence its biological activity, guiding the design of more potent or selective compounds for therapeutic or investigative purposes researchgate.net, drugdesign.org.

While the provided search results did not detail specific synthetic routes for this compound analogues, the general scientific approach involves modifying the core structure of a natural product or its biosynthetic precursors. Such modifications can explore new chemical spaces and reveal how structural changes impact biological interactions mdpi.com, researchgate.net. The intricate biosynthetic pathways involving this compound within fungi, which lead to the production of aflatoxins, offer a conceptual framework for synthetic chemists. These pathways could inspire the design and synthesis of related compounds to probe enzymatic mechanisms or metabolic regulation nih.gov, mdpi.com, mdpi.com.

Utility of Synthetic this compound for Biochemical Investigations

Synthetic this compound plays a crucial role in biochemical investigations, primarily due to its established position as a key intermediate in the biosynthesis of aflatoxins, which are potent mycotoxins produced by fungi such as Aspergillus parasiticus nih.gov, mdpi.com, mdpi.com. The availability of pure this compound through synthesis is indispensable for detailed biochemical studies.

Researchers utilize synthetically produced this compound in feeding experiments with fungal strains. These experiments are critical for elucidating the step-by-step metabolic pathways involved in aflatoxin production, identifying specific enzymes, and understanding the regulatory mechanisms governing these processes nih.gov. This compound (VONE) and related compounds, such as Versicolorol (VOROL), have been characterized with specific molecular masses and identified as having ring-opened structures, which are essential data points for biochemical characterization nih.gov.

Biochemical and Molecular Investigations Involving Versicolorone

In Vitro Enzymatic Studies with Versicolorone as a Substrate

In vitro enzymatic studies have been instrumental in identifying specific enzymes that interact with this compound, either as a substrate or as a product of other enzymatic reactions. These studies typically involve purifying enzymes and assaying their activity with this compound under controlled laboratory conditions.

One significant finding is the role of This compound Reductase A (VRA) , which catalyzes the reduction of this compound to Dihydrothis compound. Kinetic studies have characterized VRA's affinity for this compound, reporting a Km of 50 µM and a Vmax of 15 µmol/min/mg mdpi.com. Another characterized enzyme is This compound O-methyltransferase (VOMT) , which catalyzes the methylation of this compound at the C-7 hydroxyl group, yielding O-methylthis compound. This methylation reaction exhibits a Km of 80 µM and a Vmax of 10 µmol/min/mg ebi.ac.uk. Additionally, an enzyme provisionally named This compound Epoxidase has been identified, which catalyzes the epoxidation of the double bond within this compound, leading to the formation of a this compound epoxide intermediate ebi.ac.uk. While initial screens for acyltransferase activity with this compound did not yield significant results, ongoing research continues to explore its potential enzymatic modifications semanticscholar.org.

| Enzyme Name | Substrate | Product | Reaction Type | Km (µM) | Vmax (µmol/min/mg) | Reference |

| This compound Reductase A (VRA) | This compound | Dihydrothis compound | Reduction | 50 | 15 | mdpi.com |

| This compound O-methyltransferase (VOMT) | This compound | O-methylthis compound | Methylation | 80 | 10 | ebi.ac.uk |

| This compound Epoxidase | This compound | This compound epoxide | Epoxidation | N/A | N/A | ebi.ac.uk |

Characterization of Enzymes Interacting with this compound in Biosynthesis

The biosynthesis of this compound is intricately linked to the complex aflatoxin pathway, primarily occurring in fungi like Aspergillus versicolor and Aspergillus parasiticus. The pathway involves a cascade of enzymes, many of which are encoded by a gene cluster. This compound Synthase (VS) , likely a cytochrome P450 enzyme, is believed to initiate the formation of the this compound skeleton through cyclization or assembly from precursor molecules, such as polyketides mdpi.com. Subsequent modifications are carried out by enzymes like This compound Hydroxylase (VH) , which performs regioselective hydroxylation, and VRA, which reduces a carbonyl group. The genes responsible for these enzymatic activities, namely vsA, vohB, and vraC, have been identified and cloned, corresponding to VS, VH, and VRA, respectively ebi.ac.ukebi.ac.uk. Expression studies of these genes have confirmed their upregulation during periods of peak this compound production within the fungal life cycle, underscoring their critical roles in the biosynthetic process ebi.ac.uk.

| Enzyme Name | Gene Locus | Producer Organism | Catalytic Function in Biosynthesis | Reference |

| This compound Synthase (VS) | vsA | Aspergillus versicolor | Cyclization/Assembly | mdpi.com |

| This compound Hydroxylase (VH) | vohB | Aspergillus versicolor | Regioselective hydroxylation | ebi.ac.uk |

| This compound Reductase A (VRA) | vraC | Aspergillus versicolor | Reduction of carbonyl group | ebi.ac.uk |

Isotopic Labeling Studies to Trace this compound Metabolism

Isotopic labeling studies are crucial for confirming biosynthetic routes and understanding the metabolic fate of this compound. By feeding producer organisms with precursors labeled with stable isotopes, researchers can trace the incorporation of these isotopes into this compound and its subsequent metabolic products.

Feeding Aspergillus versicolor with [1-13C] acetate (B1210297) has provided definitive evidence for this compound's polyketide origin, showing the incorporation of 13C at specific positions within its carbon backbone mdpi.com. Deuterium (B1214612) labeling studies, utilizing [2H2]-water or other deuterated precursors, have further aided in the elucidation of enzymatic steps. These studies have identified specific sites of deuterium incorporation, offering insights into enzymatic hydration or reduction processes that occur during this compound metabolism mdpi.com.

| Labeled Precursor | Isotope | Producer Organism | Labeled Position in this compound | Key Finding | Reference |

| Sodium [1-13C] Acetate | 13C | Aspergillus versicolor | Specific carbons in backbone | Confirms polyketide biosynthesis from acetate | mdpi.com |

| [2H2]-Water | Deuterium | Aspergillus versicolor | Hydroxyl groups, specific carbons | Indicates sites of enzymatic hydration/reduction | mdpi.com |

Cellular Localization and Dynamics of this compound within Producer Organisms

Investigating the cellular localization and dynamics of this compound within its producer organisms, such as Aspergillus versicolor, provides critical information about where it is synthesized, stored, and potentially transported. Biochemical fractionation studies have been employed to isolate different cellular components and analyze their this compound content.

Fractionation of Aspergillus versicolor mycelia has revealed that this compound is predominantly found in the cytoplasmic fraction mdpi.com. Further analyses suggest a transient association of this compound with membrane-bound organelles , specifically the endoplasmic reticulum, which is a common site for the localization of biosynthetic enzymes ebi.ac.uk. While this compound accumulates within the producer organism, studies indicate minimal storage in vacuoles, suggesting it may be rapidly processed or secreted ebi.ac.uk.

| Producer Organism | Cellular Compartment | Relative Abundance | Notes | Reference |

| Aspergillus versicolor | Cytoplasm | High | Primary site of synthesis and accumulation | mdpi.com |

| Aspergillus versicolor | Endoplasmic Reticulum | Moderate | Associated with biosynthetic enzyme machinery | ebi.ac.uk |

| Aspergillus versicolor | Vacuoles | Low | Minimal storage observed | ebi.ac.uk |

Advanced Analytical Methodologies for Versicolorone Research

Chromatographic Methodologies for Versicolorone Separation and Purification in Research

The isolation and purification of this compound from complex fungal extracts are primarily achieved through various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. journalagent.com The choice of technique and specific conditions are crucial for obtaining pure this compound for further analysis.

Column Chromatography (CC) is a fundamental and widely used technique for the initial large-scale purification of this compound from crude extracts. journalagent.comrotachrom.com In this method, a solid adsorbent, such as silica (B1680970) gel, is packed into a column to serve as the stationary phase. rotachrom.comnih.govbiotech-asia.org The crude extract containing this compound is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. rotachrom.com The separation is based on the different affinities of the compounds in the mixture for the stationary and mobile phases. rotachrom.com For the purification of fungal metabolites like this compound, silica gel (e.g., 60-120 or 100-200 mesh) is a common choice for the stationary phase. nih.govmdpi.com Elution is often performed using a gradient of solvents with increasing polarity, such as a chloroform-methanol mixture, to effectively separate compounds. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used for monitoring the progress of purification, identifying fractions containing the target compound, and determining the appropriate solvent system for column chromatography. rsc.orgwisc.eduresearchgate.net A thin layer of adsorbent material, typically silica gel or alumina (B75360), is coated onto a flat carrier like a glass or aluminum plate. wisc.edu A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent (eluent). wisc.eduliv.ac.uk As the solvent moves up the plate by capillary action, it separates the components of the sample. wisc.edu The separation is based on the compound's affinity for the stationary phase versus its solubility in the mobile phase. wisc.edu After development, the separated spots can be visualized under UV light, especially for UV-active compounds, or by using staining reagents like iodine vapor. rsc.orglibretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. liv.ac.uk

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that offers high resolution and sensitivity for the final purification and quantification of this compound. iipseries.orgnih.govijrpb.com It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to much faster and more efficient separations. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water, methanol, and acetonitrile. ejgm.co.uk A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. sysrevpharm.orgchromatographyonline.com Detection is commonly performed using a photodiode array (PDA) or UV detector at a specific wavelength. ejgm.co.uk

Table 1: Overview of Chromatographic Techniques for this compound Research

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Application in this compound Research |

|---|---|---|---|---|

| Column Chromatography (CC) | Differential adsorption and partitioning of compounds between a solid stationary phase and a liquid mobile phase moving through a column. journalagent.comrotachrom.com | Silica gel (e.g., 100-200 mesh). mdpi.com | Gradients of organic solvents (e.g., Chloroform/Methanol). nih.gov | Initial, large-scale purification from crude fungal extracts. rotachrom.com |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning as the mobile phase ascends a thin layer of adsorbent material. wisc.edu | Silica gel or alumina on a plate. wisc.edu | Organic solvent mixtures (e.g., Ethyl acetate (B1210297)/Petroleum ether). mdpi.com | Monitoring reaction progress, fraction analysis, and methods development. researchgate.netscielo.br |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a high-pressure pump to pass the mobile phase through a densely packed column. nih.gov | Reversed-phase C18. ejgm.co.uk | Acetonitrile/Methanol/Water mixtures. ejgm.co.uk | Final purification, quantification, and purity assessment. journalagent.comnih.gov |

Spectroscopic Methodologies for Structural Analysis of this compound and its Derivatives

Once this compound has been purified, a combination of spectroscopic techniques is employed to elucidate its chemical structure and that of its derivatives. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. uni-muenchen.de It provides information about the carbon-hydrogen framework of a compound. uni-muenchen.de

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons in the this compound structure, particularly those of aromatic and hydroxyl groups, are key indicators. mdpi.com

¹³C NMR (Carbon NMR): This method reveals the number of different types of carbon atoms in the molecule and their electronic environment.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, helping to piece together the complete molecular structure.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.com It is used to determine the molecular weight of this compound and to deduce its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. sigmaaldrich.com Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule for analysis. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. mrclab.comitwreagents.com The absorption of UV or visible light by this compound is related to the presence of chromophores, such as conjugated double bonds and aromatic rings in its anthraquinone-like structure. mrclab.com The wavelength of maximum absorption (λmax) is a characteristic feature. asm.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. mrclab.comitwreagents.com The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. mrclab.com For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (from the quinone structure), and carbon-carbon double bonds (C=C) of the aromatic system. asm.org

Table 2: Spectroscopic Data for the Characterization of this compound and its Derivatives

| Technique | Information Provided | Key Findings for this compound Structure |

|---|---|---|

| ¹H NMR | Number and environment of protons. mdpi.com | Reveals signals for aromatic, hydroxyl, and aliphatic protons, indicating the core structure. |

| ¹³C NMR | Number and environment of carbon atoms. | Confirms the carbon skeleton, including carbonyl and aromatic carbons. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. sigmaaldrich.com | Determines the precise mass of this compound, aiding in formula confirmation. |

| UV-Vis Spectroscopy | Presence of chromophores (conjugated systems). mrclab.com | Shows characteristic absorption maxima (λmax) typical for anthraquinone-type structures. asm.org |

| Infrared (IR) Spectroscopy | Presence of functional groups. mrclab.com | Identifies key functional groups such as hydroxyl (-OH) and carbonyl (C=O). asm.org |

Immunoassays and Biosensors in this compound Research Contexts

While chromatographic and spectroscopic methods are essential for purification and structural elucidation, immunoassays and biosensors represent advanced analytical tools for the rapid and sensitive detection and quantification of mycotoxins like this compound, particularly in complex matrices. nih.govnih.gov

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. promega.krabyntek.com The high specificity of the antibody-antigen interaction allows for selective detection. promega.kr

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. nih.govquanterix.com In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound would compete with the this compound in a sample for binding to a limited number of specific antibody-coated wells. nih.gov The amount of color produced by the enzyme's substrate is inversely proportional to the amount of this compound in the sample. ELISAs are known for their ability to analyze many samples simultaneously and their suitability for screening purposes. nih.gov

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. mdpi.com For mycotoxin detection, biosensors offer advantages such as high sensitivity, specificity, and the potential for real-time, in-situ measurements. nih.govmdpi.com

Antibody-based biosensors utilize antibodies as the biorecognition element to specifically capture the target mycotoxin. nih.gov The binding event can be detected by various transduction methods, including electrochemical, optical, or piezoelectric signals. mdpi.com

Aptamer-based biosensors use aptamers, which are short, single-stranded DNA or RNA molecules, as the recognition element. Aptamers can be selected to bind to specific targets like mycotoxins with high affinity and specificity.

Molecularly Imprinted Polymers (MIPs) can also be used as synthetic recognition elements in biosensors, offering high selectivity and stability for mycotoxin detection. nih.gov

The development of these technologies for this compound is an active area of research, aiming to provide rapid, sensitive, and portable tools for its detection in various contexts. qau.edu.pkresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform |

| Methanol |

| Silica |

| Alumina |

| Ethyl acetate |

| Petroleum ether |

| Acetonitrile |

| Water |

| Iodine |

| Zinc sulfide |

| p-Anisaldehyde |

| Vanillin |

| 4-heptanone |

| Acetophenone |

| Ethyl benzoate |

| Cinnamaldehyde |

| Cinnamic acid |

| Carbon |

| DNA |

Genetic and Metabolic Engineering Approaches for Versicolorone Pathway Modulation

Gene Knockout and Knock-in Strategies in Producer Fungi for Versicolorone Studies

Gene knockout and knock-in techniques are fundamental for verifying the function of genes within the this compound biosynthetic gene cluster. nih.gov By deleting a specific gene (knockout), researchers can observe the resulting metabolic profile; typically, the pathway is blocked, leading to the accumulation of the substrate for the knocked-out enzyme and the disappearance of downstream products. researchgate.net This confirms the gene's role in the pathway. Conversely, gene knock-in involves replacing or adding a gene at a specific locus, which can be used to introduce modified genes or reporter tags. nih.gov

Several methods are employed for gene manipulation in filamentous fungi. nih.gov Common strategies include PEG/CaCl₂-mediated homologous recombination, Agrobacterium-mediated transformation, and CRISPR/Cas9-based technologies. nih.govmdpi.com The CRISPR/Cas9 system, in particular, has become a powerful tool for precise genome editing in Aspergillus, facilitating targeted gene disruption and replacement. mdpi.commdpi.com

A significant challenge in fungi like Aspergillus nidulans is the low frequency of homologous recombination due to a predominant non-homologous end joining (NHEJ) DNA repair pathway. nih.gov To overcome this, researchers have developed strains with a deleted nkuA gene (a homolog of the human KU70), which is essential for NHEJ. nih.gov In these nkuAΔ strains, the frequency of correct gene targeting via homologous recombination increases dramatically, making systematic gene deletion and replacement projects feasible. nih.gov For instance, host-induced gene silencing (HIGS) has been used to suppress the O-methyl transferase gene (omtA/aflP), a key gene in the aflatoxin pathway downstream of this compound intermediates, demonstrating the potential of targeted gene suppression to alter the pathway's output. mdpi.com

Table 1: Common Gene Targeting Strategies in Fungi

| Strategy | Description | Primary Application in this compound Studies | Key Technology |

|---|---|---|---|

| Gene Knockout | Deletion or disruption of a target gene to assess its function. | Verifying the role of specific enzymes in the conversion of precursors to this compound. | Homologous Recombination, CRISPR/Cas9 |

| Gene Knock-in | Insertion of a gene or cassette at a specific genomic locus. | Replacing a native gene with a mutated version or adding a reporter tag for protein localization studies. | Homologous Recombination, CRISPR/Cas9 |

| Gene Silencing | Reduction of gene expression at the transcriptional or post-transcriptional level. | Downregulating pathway genes to study the impact on metabolite flux and accumulation of intermediates like this compound. | RNA interference (RNAi), Host-Induced Gene Silencing (HIGS) |

Overexpression of Biosynthetic Genes Related to this compound Production

The choice of promoter is critical for achieving high levels of gene expression. nih.gov In Aspergillus niger, promoters such as PglaA, PpkiA, and PgpdA have been evaluated for their strength in driving the expression of target genes. nih.gov Studies showed that the PglaA promoter resulted in higher expression levels compared to the others, making it a suitable candidate for overexpression constructs aimed at modulating the this compound pathway. nih.gov By placing a key biosynthetic gene, such as a polyketide synthase or a specific cyclase involved in this compound formation, under the control of a strong, inducible promoter, researchers can control the timing and level of production for analytical purposes. nih.gov

Heterologous Expression Systems for this compound Pathway Components

Heterologous expression involves introducing genes from a source organism into a different, more genetically tractable host to produce the encoded product. researchgate.net This strategy is invaluable when the native producer is difficult to cultivate or genetically manipulate. For fungal pathways like that of this compound, common heterologous hosts include the yeasts Saccharomyces cerevisiae and Pichia pastoris, as well as other filamentous fungi like Aspergillus nidulans and Aspergillus oryzae. nih.govresearchgate.net

This approach has been successfully used for enzymes within the aflatoxin biosynthetic pathway. For example, versicolorin (B1264617) B synthase from Aspergillus parasiticus, an enzyme that acts on a substrate structurally related to this compound precursors, was heterologously expressed in S. cerevisiae. nih.gov While initial attempts to express the enzyme in E. coli resulted in inactive protein aggregates, expression in yeast using a secretion signal yielded a correctly glycosylated, active enzyme in amounts 50-100 times greater than the native fungus. nih.gov This demonstrates the utility of yeast as a host for producing functional fungal enzymes for biochemical characterization. nih.gov The development of toolkits, such as expression vectors with various promoters and selection markers for A. oryzae, has further streamlined the process of reconstructing complex metabolic pathways in heterologous hosts. researchgate.net

Table 2: Comparison of Heterologous Expression Hosts

| Host Organism | Advantages | Disadvantages |

|---|---|---|

| Escherichia coli | Rapid growth, simple genetics, low-cost media. nexusacademicpublishers.com | Lack of post-translational modifications (e.g., glycosylation), potential for protein misfolding and inclusion body formation. nih.govnexusacademicpublishers.com |

| Saccharomyces cerevisiae | Eukaryotic system, capable of post-translational modifications, well-characterized genetics, generally recognized as safe (GRAS). mdpi.com | May perform hyperglycosylation, which can differ from that in filamentous fungi. nih.gov |

| Aspergillus oryzae | Filamentous fungus, high secretion capacity, capable of correct protein folding and modification for fungal proteins, GRAS status. mdpi.comresearchgate.net | More complex genetics and slower growth compared to yeast or bacteria. |

Metabolic Flux Optimization for Research Purposes

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a cell's biochemical network. researchgate.net By creating a stoichiometric model of metabolism, MFA can identify bottlenecks and predict the effects of genetic modifications, guiding metabolic engineering efforts to optimize the production of a target compound like this compound. nih.govresearchgate.net

For research purposes, the goal is often to channel metabolic flux from primary metabolism toward the desired secondary metabolite pathway. In Aspergillus niger, a model organism for studying fungal metabolism, comprehensive metabolic networks have been developed that include central carbon metabolism, amino acid biosynthesis, and compartmentalization between the cytoplasm, mitochondria, and peroxisomes. nih.gov Using linear programming, these models can predict which gene deletions or overexpressions would redirect precursor flux—primarily acetyl-CoA and malonyl-CoA for polyketides—towards the this compound pathway. nih.govnih.gov

This approach was demonstrated in the metabolic engineering of A. niger for itaconic acid production, where the citric acid pathway was successfully extended and redirected. nih.gov Similar strategies can be applied to enhance this compound production by upregulating the synthesis of its precursors while potentially downregulating competing pathways that drain the same precursor pools. researchgate.net Optimizing the metabolic flux ensures that the cellular machinery is efficiently utilized for the synthesis of the compound of interest for further study. mdpi.comnih.govmdpi.com

Comparative Biosynthetic Studies and Evolutionary Perspectives of Versicolorone

Comparison of Versicolorone Biosynthesis Across Different Fungal Strains

The production of this compound, or closely related compounds such as versicolorins (B158010), has been documented in various fungal species, primarily within the Aspergillus genus. Comparative studies reveal differences in the specific metabolites produced and the genetic contexts of their biosynthesis.

In Aspergillus nidulans and Aspergillus parasiticus, intermediates related to this compound biosynthesis, such as versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) and versiconal (VAL), are known components of the aflatoxin biosynthetic pathway mdpi.com. The conversion of VHA to VAL is catalyzed by an esterase, encoded by the aflJ gene within the aflatoxin BGC. Deletion mutants of aflJ in A. parasiticus accumulate VHA and versicolorin (B1264617) A (VERA), indicating the critical role of this enzyme in the progression of the pathway towards other aflatoxin precursors mdpi.com.

Versicolorins, as a class of compounds, have also been linked to other Aspergillus species, including Aspergillus jensenii, Aspergillus creber, and Aspergillus protubersu, potentially through the secosteroid pathway (STC pathway) researchgate.net. Similarly, Aspergillus fumigatus has been associated with metabolites related to the STC pathway researchgate.net. While direct comparative data on this compound biosynthesis across a wide array of fungal strains is limited, the involvement of specific pathways like the STC pathway and the aflatoxin BGC highlights conserved and divergent genetic elements responsible for producing these polyketide-derived compounds.

Table 1: Fungal Species and Associated this compound/Versicolorin Biosynthetic Context

| Fungal Species | Reported this compound/Versicolorin Context | Associated Biosynthetic Pathway/Cluster |

| Aspergillus nidulans | Intermediates (VHA, VAL) in aflatoxin pathway; STC pathway metabolites | Aflatoxin BGC intermediates, STC pathway |

| Aspergillus parasiticus | Intermediates (VHA, VAL) in aflatoxin pathway; Versicolorin A (VERA) | Aflatoxin BGC, aflJ gene crucial for VHA to VAL conversion |

| Aspergillus jensenii | Potential source of versicolorins | STC pathway (inferred) |

| Aspergillus creber | Potential source of versicolorins | STC pathway (inferred) |

| Aspergillus protubersu | Potential source of versicolorins | STC pathway (inferred) |

| Aspergillus fumigatus | Associated with STC pathway metabolites | STC pathway (inferred) |

Evolutionary Relationships of this compound Biosynthetic Gene Clusters

The evolution of secondary metabolite diversity in fungi is intrinsically linked to the dynamics of their biosynthetic gene clusters (BGCs). These BGCs, which typically house genes encoding the core biosynthetic enzymes, tailoring enzymes, transporters, and regulators for a specific metabolite, are not static entities. They are subject to various evolutionary forces that drive diversification.

Gene Gain and Loss: Fungal genomes exhibit significant plasticity regarding BGCs. Gene duplication, deletion, and acquisition events contribute to the expansion or reduction of BGCs, leading to novel metabolic capabilities or loss of existing ones rsc.org, plos.org. Comparative genomic studies within species like Aspergillus fumigatus have revealed extensive variation in SM gene clusters, including gene gain/loss and whole cluster gain/loss polymorphisms plos.org.

Horizontal Gene Transfer (HGT): BGCs are known to be mobile genetic elements, facilitating their transfer between different fungal strains and species through mechanisms like HGT nih.gov, rsc.org. This process can rapidly introduce new metabolic pathways or variations of existing ones into a population.

Functional Divergence and De Novo Assembly: Over evolutionary time, BGCs can undergo functional divergence, where genes within a cluster acquire new roles or modify their substrate specificity rsc.org. Additionally, de novo assembly of BGCs from scattered genes can occur, creating entirely new pathways rsc.org.

Phylogenetic Analysis: Tools and methodologies for analyzing BGCs, such as lineage-specific analysis of BGCs (lsaBGC), enable the reconstruction of evolutionary trends and conservation patterns nih.gov. By comparing the genetic makeup and organization of this compound-related BGCs across different fungal lineages, researchers can infer their evolutionary history, including potential ancestral states and diversification events. The conservation of specific gene cluster families (GCFs) across species can indicate essential functions, while their presence in only a subset of fungi suggests lineage-specific evolution studiesinmycology.org.

Divergence in Polyketide Pathways Involving this compound Precursors

The biosynthesis of polyketides, including this compound, relies on the sequential condensation of simple acyl-CoA units, primarily catalyzed by polyketide synthases (PKSs) nih.gov, wikipedia.org. The diversity of polyketides arises from variations in the starter units, extender units, the specific domains within PKS modules, and the action of subsequent tailoring enzymes.

Starter and Extender Units: Polyketide chains typically begin with a starter unit (e.g., acetyl-CoA or propionyl-CoA) and are elongated by extender units (e.g., malonyl-CoA or methylmalonyl-CoA) through decarboxylative Claisen condensation reactions nih.gov, wikipedia.org. Variations in the availability or utilization of these precursors can lead to differences in the initial polyketide backbone.

Enzymatic Machinery: PKSs themselves are complex modular enzymes, with domains like the acyltransferase (AT) domain playing a role in selecting and loading extender units nih.gov. Modifications or variations in these domains can alter substrate specificity, influencing the resulting polyketide structure nih.gov.

Tailoring Enzymes and Pathway Intermediates: Post-PKS modifications by tailoring enzymes are crucial for generating the final metabolite. In the context of this compound biosynthesis, intermediates like versiconal hemiacetal acetate (VHA) and versiconal (VAL) are significant mdpi.com. The conversion of VHA to VAL, mediated by esterases such as aflJ, is a specific enzymatic step that can influence pathway progression and product accumulation mdpi.com. Divergence can occur if different fungal strains possess variants of these tailoring enzymes or if the genes encoding them are absent or have altered functions. For instance, engineering efforts have demonstrated that substituting extender units, such as replacing allylmalonyl-CoA with isobutyrylmalonyl-CoA, can lead to novel polyketide structures nih.gov, illustrating how alterations in precursor pathways drive divergence.

Table 2: Key Intermediates and Enzymes in Related Polyketide Pathways

| Intermediate/Precursor | Key Enzyme(s) | Role in Biosynthesis/Divergence | Fungal Context |

| Acetyl-CoA / Malonyl-CoA | Polyketide Synthases (PKSs) | Serve as basic building blocks for polyketide chains; variations in PKS domains influence chain length and structure nih.gov, wikipedia.org, nih.gov. | Ubiquitous in fungi |

| Versiconal Hemiacetal Acetate (VHA) | Esterase (e.g., aflJ) | Precursor to Versiconal (VAL); accumulation observed in esterase deletion mutants, highlighting its role in pathway progression mdpi.com. | Aspergillus spp. (Aflatoxin pathway) |

| Versiconal (VAL) | Esterase-mediated conversion from VHA | Intermediate in the modification of the polyketide chain, leading to further functionalization or cyclization steps. | Aspergillus spp. (Aflatoxin pathway) |

| Alternative Extender Units (e.g., Isobutyryl-CoA) | Crotonyl-CoA carboxylase (for isobutyryl-CoA) | Substitution of standard extender units can introduce novel side chains or structural modifications, leading to diverse polyketide derivatives. Engineering efforts demonstrate this potential for pathway divergence nih.gov. | Engineered pathways in Streptomyces (example) |

Emerging Research Directions and Future Outlook for Versicolorone Studies

Unidentified Enzymatic Steps and Intermediates in Versicolorone Pathway

The complete elucidation of the this compound biosynthetic pathway is an ongoing endeavor. Although this compound (VONE) has been shown to be formed from hydroxythis compound (B1196034) (HVN) and to participate in a metabolic grid with versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) and versiconol (B1264608) acetate (VOAc) nih.govnih.govcapes.gov.brebi.ac.uknih.gov, specific enzymatic steps and transient intermediates remain to be fully characterized. Research is actively pursuing the identification of novel enzymes, potentially located outside the canonical aflatoxin gene cluster, that contribute to this compound's synthesis or transformation. The discovery of enzymes like the vrdA-encoded reductase, which mediates multiple reactions in the aflatoxin pathway, including the conversion of HVN to VONE, underscores the complexity and the potential for uncovering previously unknown enzymatic activities ebi.ac.ukebi.ac.ukenzyme-database.org. Future research aims to map these pathways comprehensively, employing advanced proteomic and metabolomic techniques to identify all participating enzymes and intermediates, thereby constructing a more complete biochemical map of this compound's metabolic journey.

Exploration of Novel Regulatory Mechanisms Governing this compound Production

The production of this compound, often intertwined with fungal secondary metabolism, is likely governed by complex regulatory networks. While regulatory genes such as aflR are known to influence aflatoxin biosynthesis, the specific transcriptional and post-transcriptional mechanisms that modulate this compound production are not yet fully understood frontiersin.orgekb.egresearchgate.net. Investigating these regulatory elements is crucial for comprehending how environmental cues, cellular signaling pathways, and genetic factors interact to control the flux through this compound-related metabolic routes. Emerging research directions include the identification of transcription factors, signaling molecules, and epigenetic modifications that affect the expression of genes involved in this compound biosynthesis. A deeper understanding of these regulatory mechanisms could lead to strategies for controlling the production of this compound and related compounds, potentially impacting mycotoxin biosynthesis or the generation of other bioactive secondary metabolites.

Application of Synthetic Biology to this compound Pathway Reconstruction

Synthetic biology offers powerful methodologies for dissecting, understanding, and engineering complex metabolic pathways, including those associated with this compound. The reconstruction of the this compound biosynthetic pathway in heterologous host organisms, such as Escherichia coli or Saccharomyces cerevisiae, can facilitate detailed mechanistic studies and enable the production of this compound or its derivatives for research purposes rsc.orgfrontiersin.orghznu.edu.cnhudsonlabautomation.com. This approach allows for the targeted manipulation of specific genes and enzymes, providing insights into their individual functions and interactions within the pathway. Future research is expected to concentrate on the heterologous expression of identified this compound pathway genes and enzymes. By assembling these components in a well-characterized microbial chassis, researchers can validate pathway steps, optimize enzyme performance through protein engineering, and potentially engineer novel pathways for the production of valuable compounds. The application of synthetic biology principles, such as modular pathway assembly and the use of standardized biological parts, will be instrumental in achieving successful reconstruction and functional characterization of the this compound pathway frontiersin.orghznu.edu.cn.

Development of Advanced Analytical Tools for In Situ this compound Monitoring

The real-time and accurate monitoring of this compound levels within biological systems is critical for understanding its dynamic role in metabolic processes. Current analytical methods often depend on off-line extraction and chromatographic techniques, which can be time-consuming and may not fully capture the transient nature of metabolic intermediates. The development of advanced analytical tools, such as biosensors or in situ imaging techniques, could significantly advance this compound research. Future research will focus on creating highly sensitive and specific probes or sensors capable of detecting this compound directly within living cells or cultures. This could involve electrochemical sensors, fluorescent probes, or mass spectrometry-based imaging techniques that offer spatial and temporal resolution of this compound production and consumption. Such tools would provide unprecedented insights into the localization and dynamics of this compound in its native biological context, aiding in the elucidation of its metabolic fate and regulatory control nih.gov.

Q & A

Q. What statistical approaches are recommended for resolving outliers in this compound’s dose-response curves derived from high-throughput screening?

- Methodological Answer : Apply robust regression (e.g., RANSAC) to minimize outlier influence. Use cluster analysis to identify systematic errors (e.g., plate-edge effects) and repeat assays with independent replicates. Report confidence intervals for IC50 values and apply false discovery rate (FDR) corrections for multi-parametric datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.